molecular formula C10H9BrN2 B1373287 4-Bromo-5-(p-tolyl)-1H-pyrazole CAS No. 1116093-45-8

4-Bromo-5-(p-tolyl)-1H-pyrazole

Cat. No.: B1373287
CAS No.: 1116093-45-8
M. Wt: 237.1 g/mol
InChI Key: FBRBWMSEHFZTHI-UHFFFAOYSA-N
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Description

4-Bromo-5-(p-tolyl)-1H-pyrazole is a heterocyclic organic compound that features a bromine atom and a p-tolyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(p-tolyl)-1H-pyrazole typically involves the bromination of 5-(p-tolyl)-1H-pyrazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(p-tolyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or amines can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: De-brominated pyrazole derivatives.

Scientific Research Applications

4-Bromo-5-(p-tolyl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-5-(p-tolyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, influencing biological pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine
  • 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine
  • 4-Phenyl-1-p-tolyl-1H-pyrazol-5-amine

Uniqueness

4-Bromo-5-(p-tolyl)-1H-pyrazole is unique due to the specific positioning of the bromine atom and the p-tolyl group on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

4-bromo-5-(4-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-7-2-4-8(5-3-7)10-9(11)6-12-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRBWMSEHFZTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674949
Record name 4-Bromo-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116093-45-8
Record name 4-Bromo-5-(4-methylphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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